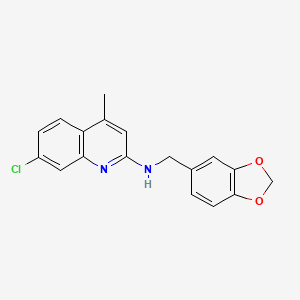
4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BMHQ, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. BMHQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, it has been suggested that 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to exhibit antitumor activity. 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been found to induce apoptosis in cancer cells and to inhibit the activity of topoisomerase II. In addition, 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been found to exhibit fluorescent properties, making it a potential candidate for use as a fluorescent probe.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize using various methods, and its yield can be optimized using different reaction conditions. 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile also exhibits various biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. However, 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile also has some limitations. It is not yet fully understood how 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its antitumor activity, and further research is needed to elucidate its mechanism of action. In addition, 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has not been extensively studied for its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of new synthesis methods for 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile that can improve its yield and purity. Another area of interest is the study of 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile's potential toxicity and its effects on normal cells. In addition, further research is needed to elucidate the mechanism of action of 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and to identify its molecular targets. Finally, 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile's potential applications as a fluorescent probe for the detection of metal ions should be further explored.
Synthesemethoden
4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been synthesized using various methods, including the condensation of 4-biphenylcarboxaldehyde with 2-methyl-3-aminobenzonitrile in the presence of acetic acid and sodium acetate, as well as the reaction of 4-biphenylcarboxaldehyde with 2-methyl-3-aminobenzonitrile in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile obtained using these methods ranges from 35% to 85%.
Wissenschaftliche Forschungsanwendungen
4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, antibacterial, and antifungal activities. 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
2-methyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-15-19(14-24)22(23-20(25-15)8-5-9-21(23)26)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-4,6-7,10-13,22,25H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTAAUPESBVVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


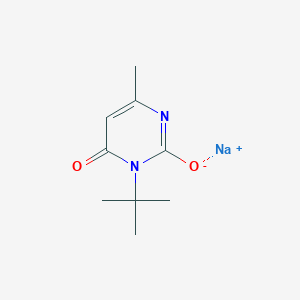
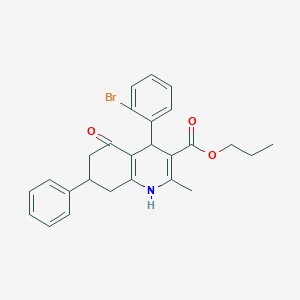
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5180127.png)
![2-(2-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5180139.png)
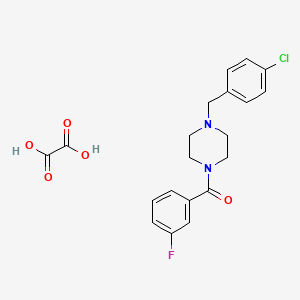
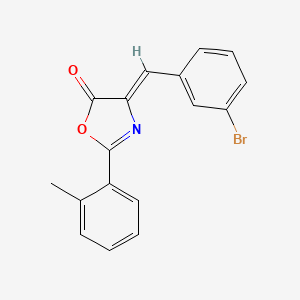
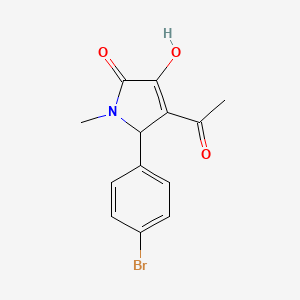
![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)
![ethyl 4-{[7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5180173.png)
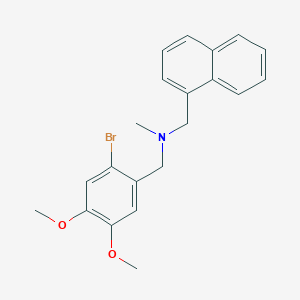
![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
